molecular formula C11H11ClO3 B3363374 2-Chloro-6-(cyclopropylmethoxy)benzoic acid CAS No. 1020934-87-5

2-Chloro-6-(cyclopropylmethoxy)benzoic acid

Cat. No.: B3363374
CAS No.: 1020934-87-5
M. Wt: 226.65 g/mol
InChI Key: KWVJTEJRHBSDCH-UHFFFAOYSA-N
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Description

Contextualization within the Benzoic Acid Class

As a substituted benzoic acid, 2-Chloro-6-(cyclopropylmethoxy)benzoic acid is part of a large and diverse class of organic compounds that are fundamental in both academic research and industrial applications. The properties of these compounds are largely dictated by the nature and position of the substituents on the aromatic ring.

Halogenated benzoic acids are a crucial subclass of benzoic acid derivatives. The inclusion of a halogen atom, such as chlorine, significantly influences the electronic environment of the benzene (B151609) ring and the acidity of the carboxylic acid group. mdpi.com Chloro-substituted benzoic acids, in particular, are recognized as versatile precursors and intermediates in the synthesis of a wide array of organic molecules, including pesticides and pharmaceuticals. researchgate.net The presence of the chlorine atom can direct further chemical transformations and is a key feature in designing molecules with specific properties.

The ether linkage (-O-) in the cyclopropylmethoxy group introduces a degree of flexibility and influences the compound's polarity and solubility. Ethers are generally stable functional groups, which makes them valuable components in the design of complex molecules. nist.gov The solubility of benzoic acid derivatives in organic solvents like diethyl ether is well-documented. nist.gov

The cyclopropyl (B3062369) group, a three-membered carbon ring, is a unique structural motif that confers significant strain and partial double-bond character to the molecule. This high ring strain can influence the reactivity of the adjacent parts of the molecule. In medicinal chemistry, the incorporation of a cyclopropyl group can impact a molecule's conformation and metabolic stability.

Overview of the Chemical Landscape of Substituted Benzoic Acids

The chemical landscape of substituted benzoic acids is vast, with a wide range of derivatives synthesized for numerous purposes. The specific arrangement of substituents on the benzene ring is a key determinant of a compound's physical and chemical properties.

To understand the properties of this compound, it is useful to compare it with structurally related molecules. The table below presents a comparison of the molecular formulas and weights of the target compound and some of its analogues.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compound C11H11ClO3226.66
2-Chlorobenzoic acidC7H5ClO2156.57
2-Methoxybenzoic acidC8H8O3152.15
Benzoic acidC7H6O2122.12

This table provides a comparative overview of the molecular formulas and weights of this compound and some of its structural analogues.

The acidity of substituted benzoic acids is a key property that is influenced by the electronic effects of the substituents. Electron-withdrawing groups, such as the chlorine atom, generally increase the acidity of the carboxylic acid, while electron-donating groups decrease it. The table below shows the pKa values for benzoic acid and some of its derivatives, illustrating this trend.

CompoundpKa
Benzoic acid4.20
2-Hydroxybenzoic acid2.97
3-Hydroxybenzoic acid4.06
4-Hydroxybenzoic acid4.48
2-Aminobenzoic acid4.78

This table presents the pKa values for benzoic acid and several of its substituted derivatives, highlighting the effect of different functional groups on acidity. oup.com

The 2,6-disubstitution pattern on the benzoic acid ring, also known as ortho-substitution on both sides of the carboxylic acid group, introduces significant steric hindrance. This steric crowding can force the carboxylic acid group to twist out of the plane of the benzene ring. This disruption of coplanarity can have a profound effect on the molecule's properties, including its acidity and reactivity. In many cases, 2,6-disubstituted benzoic acids exhibit enhanced acidity compared to their isomers due to the reduced resonance stabilization of the undissociated acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(cyclopropylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-8-2-1-3-9(10(8)11(13)14)15-6-7-4-5-7/h1-3,7H,4-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVJTEJRHBSDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 2 Chloro 6 Cyclopropylmethoxy Benzoic Acid

Strategies for the Construction of the Benzoic Acid Core

The formation of the 2-chloro-6-substituted aromatic ring is a critical challenge that can be addressed through several strategic approaches. These methods primarily focus on achieving the desired 1,2,3-trisubstituted pattern on the benzene (B151609) ring.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The carboxylic acid group, despite its acidity, can serve as an effective directing group for lithiation at the adjacent ortho position. acs.org This strategy allows for the introduction of substituents specifically at the C6 position of a 2-chlorobenzoic acid precursor.

The process typically involves treating the unprotected benzoic acid with a strong lithium amide base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78°C to -90°C) in an appropriate solvent like tetrahydrofuran (THF). semanticscholar.orgrsc.orgresearchgate.net The carboxylate formed in situ directs the base to deprotonate the C6 position, generating an ortho-lithiated species. This intermediate can then be quenched with a suitable electrophile to install the desired functionality. For instance, quenching the lithiated intermediate of 2-chlorobenzoic acid with an appropriate electrophile can yield various 2-chloro-6-substituted benzoic acids. researchgate.netresearchgate.net The carboxylate has been shown to be an intermediate-strength directing group, and its effectiveness can be influenced by other substituents on the ring. semanticscholar.orgrsc.orgresearchgate.net

Table 1: Representative Conditions for Directed Ortho-Metalation of Benzoic Acids

Starting Material Reagents Solvent Temperature Product Type
Benzoic Acid s-BuLi, TMEDA THF -90 °C Ortho-substituted benzoic acid
2-Methoxybenzoic Acid s-BuLi, TMEDA THF -78 °C 6-substituted-2-methoxybenzoic acid

An alternative strategy involves the direct halogenation of a benzoic acid precursor that already contains a substituent at the 6-position. The regioselectivity of electrophilic halogenation is governed by the electronic and steric effects of the existing substituents. For a precursor like 6-hydroxybenzoic acid or 6-(cyclopropylmethoxy)benzoic acid, the hydroxyl or alkoxy group is a strong ortho-, para-director. Therefore, direct chlorination would likely occur at the positions ortho and para to this activating group.

Modern methods utilizing transition metal catalysis, such as iridium-catalyzed C-H activation, have enabled highly regioselective ortho-halogenation of benzoic acids. rsc.orgresearchgate.net These methods often use the carboxylate group as an effective directing group to install a halogen at the ortho C-H bond. While many examples focus on iodination or bromination, similar principles can be applied for chlorination using appropriate chlorine sources like N-chlorosuccinimide (NCS). rsc.org A patent also describes the direct 2-halogenation of benzoic acids by reacting them with a halogenating agent in the presence of an alkaline compound, which is reported to enhance reaction speed and regioselectivity. google.com

Introduction of the Cyclopropylmethoxy Moiety

The cyclopropylmethoxy group is typically introduced via a nucleophilic substitution reaction, forming an ether linkage with the benzoic acid core.

The ether bond is most commonly formed through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves an SN2 (bimolecular nucleophilic substitution) mechanism where an alkoxide acts as the nucleophile. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 2-Chloro-6-(cyclopropylmethoxy)benzoic acid, the logical precursor would be a 2-chloro-6-hydroxybenzoic acid derivative. The phenolic hydroxyl group is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. reddit.comkhanacademy.org

This highly nucleophilic phenoxide is then reacted with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. The phenoxide attacks the electrophilic carbon of the cyclopropylmethyl bromide, displacing the bromide leaving group and forming the desired ether linkage. byjus.com For the SN2 reaction to be efficient, primary alkyl halides like cyclopropylmethyl bromide are ideal, as they minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

The Williamson ether synthesis is a broadly applicable and robust method for preparing both symmetrical and asymmetrical ethers and is widely used in laboratory and industrial settings. wikipedia.org The choice of solvent can be important; polar aprotic solvents like dimethylformamide (DMF) or acetone are often used to facilitate the reaction. rsc.org

A plausible synthetic route starts with 2-chloro-6-hydroxybenzoic acid. nih.gov This starting material is treated with a base to generate the phenoxide, which then undergoes nucleophilic substitution with cyclopropylmethyl bromide. This sequence efficiently installs the cyclopropylmethoxy group at the 6-position while preserving the chloro and carboxyl functionalities on the aromatic ring.

Table 2: General Parameters for Williamson Ether Synthesis

Nucleophile Precursor Base Electrophile Solvent Product
2-Chloro-6-hydroxybenzoic acid K₂CO₃ or NaH Cyclopropylmethyl bromide DMF or Acetone This compound

Carboxylic Acid Formation and Oxidation Reactions

In some synthetic strategies, the carboxylic acid group may be introduced or modified in the final steps of the sequence.

One potential pathway involves the oxidation of a precursor molecule, such as 2-chloro-6-(cyclopropylmethoxy)benzyl alcohol. The benzyl (B1604629) alcohol can be oxidized to the corresponding benzoic acid using a variety of oxidizing agents. researchgate.net Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid, or milder, more selective reagents. The kinetics and mechanism of benzyl alcohol oxidation have been studied with various oxidants like chloramine-T. scispace.com Another environmentally conscious method involves the aerobic photooxidation of a methyl group on an aromatic ring to a carboxylic acid, using catalytic hydrobromic acid under UV irradiation. organic-chemistry.org

Alternatively, the carboxylic acid can be formed through the carboxylation of an organometallic intermediate. For example, a precursor such as 1-chloro-3-(cyclopropylmethoxy)benzene could be lithiated or converted into a Grignard reagent, followed by quenching with carbon dioxide (CO₂) to introduce the carboxyl group. Direct carboxylation of arenes with CO₂ is also possible using catalysts and promoters like aluminum bromide (AlBr₃) and silyl chlorides. nih.gov More recent developments include iridium-catalyzed C-H borylation followed by copper-catalyzed carboxylation of the resulting organoboronates, providing a formal C-H carboxylation pathway. researchgate.net These methods, however, would require careful consideration of regioselectivity to ensure the carboxyl group is introduced at the correct position relative to the existing chloro and cyclopropylmethoxy substituents.

Oxidation of Aromatic Methyl Groups to Carboxylic Acids

This synthetic approach centers on the preparation of a substituted toluene derivative, specifically 2-chloro-6-(cyclopropylmethoxy)toluene, which is then oxidized to the corresponding benzoic acid. The key steps involve the formation of the ether linkage followed by the oxidation of the methyl group.

A plausible route to the necessary precursor, 2-chloro-6-(cyclopropylmethoxy)toluene, begins with a commercially available starting material such as 2-chloro-6-nitrotoluene. The synthesis involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis to yield 2-chloro-6-hydroxytoluene. The phenolic hydroxyl group can then be alkylated with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, via a Williamson ether synthesis. This reaction is typically carried out in the presence of a base, like potassium carbonate or sodium hydride, in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Once 2-chloro-6-(cyclopropylmethoxy)toluene is obtained, the final step is the oxidation of the methyl group to a carboxylic acid. This transformation can be accomplished using various oxidizing agents. Common laboratory-scale methods include the use of strong oxidants like potassium permanganate (KMnO₄) in an aqueous solution, often under basic or neutral conditions, followed by acidification. Another effective method involves the use of chromic acid (H₂CrO₄), generated in situ from a chromium(VI) salt, such as sodium dichromate (Na₂Cr₂O₇), in the presence of sulfuric acid. For industrial applications, catalytic oxidation using air or molecular oxygen in the presence of a transition metal catalyst, such as cobalt or manganese salts, is often preferred due to its economic and environmental advantages.

Reaction Step Reagents and Conditions Intermediate/Product
Etherification2-chloro-6-hydroxytoluene, Cyclopropylmethyl bromide, K₂CO₃, DMF2-chloro-6-(cyclopropylmethoxy)toluene
Oxidation2-chloro-6-(cyclopropylmethoxy)toluene, KMnO₄, H₂O, heat; then H₃O⁺This compound

Hydrolysis of Nitrile or Ester Precursors to Benzoic Acid

An alternative and widely used strategy for the synthesis of benzoic acids involves the hydrolysis of either a nitrile or an ester functional group. This pathway requires the initial synthesis of a benzonitrile or a benzoic acid ester intermediate bearing the desired substitution pattern.

Via Nitrile Hydrolysis:

A common starting material for this route is 2,6-dichlorobenzonitrile, which is accessible through various industrial processes. google.comscispace.compatsnap.comgoogle.com A nucleophilic aromatic substitution (SNAr) reaction can be employed to introduce the cyclopropylmethoxy group. In this reaction, one of the chlorine atoms of 2,6-dichlorobenzonitrile is displaced by the cyclopropylmethoxide anion. The alkoxide is typically generated in situ by reacting cyclopropylmethanol with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or tetrahydrofuran (THF). The resulting 2-chloro-6-(cyclopropylmethoxy)benzonitrile can then be hydrolyzed to the target carboxylic acid.

The hydrolysis of the nitrile group can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is typically achieved by heating the nitrile in the presence of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, in an aqueous medium. This process proceeds through an intermediate amide, which is further hydrolyzed to the carboxylic acid. Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction also forms an intermediate amide and yields the carboxylate salt, which upon acidification, provides the final this compound.

Reaction Step Reagents and Conditions Intermediate/Product
Nucleophilic Aromatic Substitution2,6-dichlorobenzonitrile, Cyclopropylmethanol, NaH, DMF2-chloro-6-(cyclopropylmethoxy)benzonitrile
Nitrile Hydrolysis2-chloro-6-(cyclopropylmethoxy)benzonitrile, NaOH(aq), heat; then H₃O⁺This compound

Via Ester Hydrolysis:

This pathway involves the synthesis of an ester of this compound, followed by its hydrolysis. A suitable precursor is methyl 2-chloro-6-hydroxybenzoate. This intermediate can be prepared from 2-chloro-6-nitrobenzoic acid through reduction of the nitro group to an amine, followed by diazotization and subsequent reaction with methanol in the presence of a copper catalyst. The phenolic hydroxyl group of methyl 2-chloro-6-hydroxybenzoate can then be alkylated with cyclopropylmethyl bromide using the Williamson ether synthesis, as described previously, to yield methyl 2-chloro-6-(cyclopropylmethoxy)benzoate.

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically accomplished through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction yields the sodium or potassium salt of the carboxylic acid and methanol. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, liberates the desired this compound.

Reaction Step Reagents and Conditions Intermediate/Product
EtherificationMethyl 2-chloro-6-hydroxybenzoate, Cyclopropylmethyl bromide, K₂CO₃, AcetoneMethyl 2-chloro-6-(cyclopropylmethoxy)benzoate
Ester HydrolysisMethyl 2-chloro-6-(cyclopropylmethoxy)benzoate, NaOH(aq), heat; then H₃O⁺This compound

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final product, this compound, are critical for obtaining a compound of high purity. The choice of purification technique depends on the physical and chemical properties of the compound , as well as the nature of the impurities present.

Crystallization: Recrystallization is a primary method for purifying solid compounds, including the final benzoic acid product and solid intermediates. The principle of this technique relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. For this compound, a common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the benzoic acid derivative decreases, leading to the formation of crystals, while the impurities tend to remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried. The choice of solvent is crucial and is determined empirically; common solvents for recrystallizing benzoic acid derivatives include water, ethanol, methanol, toluene, or mixtures thereof.

Acid-Base Extraction: The acidic nature of the carboxylic acid group in the final product allows for its purification and separation from non-acidic impurities through acid-base extraction. The crude product can be dissolved in an organic solvent, such as ethyl acetate or dichloromethane, and then washed with an aqueous basic solution, for example, sodium bicarbonate or sodium hydroxide. The benzoic acid will be deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous phase, leaving non-acidic impurities in the organic layer. The aqueous layer is then separated and acidified with a strong acid, such as hydrochloric acid, to re-protonate the carboxylate and precipitate the purified this compound, which can then be collected by filtration.

Chromatography: Column chromatography is a versatile technique for the purification of both intermediates and the final product, particularly when dealing with mixtures of compounds with similar polarities or for the removal of trace impurities. In this method, the crude mixture is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica gel or alumina. An appropriate solvent or solvent mixture (the mobile phase) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase, leading to their separation. The separated components are collected in fractions, and the fractions containing the pure desired compound are combined and the solvent is evaporated.

Distillation: For liquid intermediates, such as 2-chloro-6-(cyclopropylmethoxy)toluene, distillation is a common purification method. This technique separates components of a liquid mixture based on differences in their boiling points. Simple distillation can be used if the boiling points of the components are significantly different, while fractional distillation is employed for separating liquids with closer boiling points. For high-boiling or thermally sensitive compounds, vacuum distillation is used to lower the boiling points and prevent decomposition.

The following table summarizes the common purification techniques for the key compounds in the synthesis of this compound:

Compound Purification Technique(s)
2-chloro-6-(cyclopropylmethoxy)tolueneDistillation (simple or vacuum)
2-chloro-6-(cyclopropylmethoxy)benzonitrileCrystallization, Column Chromatography
Methyl 2-chloro-6-(cyclopropylmethoxy)benzoateColumn Chromatography, Crystallization
This compoundCrystallization, Acid-Base Extraction, Column Chromatography

Chemical Reactivity and Derivatization of 2 Chloro 6 Cyclopropylmethoxy Benzoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily participating in classic transformations such as esterification, amidation, and reduction.

Esterification Reactions and Ester Derivatives

Esterification of 2-chloro-6-(cyclopropylmethoxy)benzoic acid can be achieved through various standard methods. Acid-catalyzed esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. These methods are fundamental in modifying the carboxylic acid moiety. google.comgoogle.comijstr.org For instance, reacting the parent acid with different alcohols can produce a library of ester derivatives, each with potentially unique physical and chemical properties. ijstr.org

Table 1: Examples of Esterification Reactions

Reactant (Alcohol) Catalyst/Conditions Product
Methanol H₂SO₄, Reflux Methyl 2-chloro-6-(cyclopropylmethoxy)benzoate
Ethanol HCl (gas), Reflux Ethyl 2-chloro-6-(cyclopropylmethoxy)benzoate

Amidation Reactions and Amide Derivatives

The conversion of the carboxylic acid to an amide is a crucial transformation, often employed in the synthesis of biologically active compounds. This is typically accomplished by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form an acyl chloride, or peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). A methodology using triphenylphosphine (B44618) and N-chlorophthalimide has also been shown to be effective for converting various carboxylic acids into amides. nih.govresearchgate.net This reaction proceeds at room temperature and is compatible with a range of primary and secondary amines. nih.gov

Table 2: Representative Amidation Reactions

Amine Coupling Reagent/Conditions Product
Ammonia SOCl₂, then NH₃ 2-Chloro-6-(cyclopropylmethoxy)benzamide
Aniline DCC, CH₂Cl₂ N-phenyl-2-chloro-6-(cyclopropylmethoxy)benzamide

Reduction to Alcohol and Further Transformations

The carboxylic acid group can be reduced to a primary alcohol, (2-chloro-6-(cyclopropylmethoxy)phenyl)methanol. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. doubtnut.com Milder, more selective methods, such as hydrosilylation using phenylsilane (B129415) (PhSiH₃) catalyzed by earth-abundant metals like manganese, have also been developed for the reduction of aromatic carboxylic acids. nih.gov This reduction opens up further synthetic possibilities, as the resulting benzyl (B1604629) alcohol can be oxidized to the corresponding aldehyde or converted to other functional groups. For example, hydrogenation over platinum on tin(II) oxide has shown high selectivity for converting benzoic acid to benzyl alcohol. qub.ac.uk

Transformations Involving the Chloro Substituent

The chloro group attached to the aromatic ring provides a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) involves the displacement of the chloride by a nucleophile. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comchemistrysteps.comyoutube.com For this compound, the cyclopropylmethoxy and carboxylic acid groups are not strongly activating for SₙAr. Therefore, forcing conditions, such as high temperatures and strong nucleophiles (e.g., ammonia, alkoxides), may be required to achieve substitution. wikipedia.orgwikipedia.org It has been noted that for some substrates, SₙAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the chloro-substituted position. rsc.orgyoutube.com These reactions have broad substrate scopes and generally proceed under mild conditions. rsc.orgnih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. nih.govresearchgate.netmdpi.com The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. nih.govresearchgate.net This method is highly effective for creating biaryl structures or introducing alkyl or alkenyl groups. nih.govnih.gov

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.org It employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine (primary or secondary), amide, or carbamate. researchgate.netresearchgate.net It requires a palladium catalyst, a phosphine ligand, and a base. This reaction is a premier method for the synthesis of arylamines.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Bond Formed
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ C(aryl)-C(R)
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Et₃N C(aryl)-C≡C-R

Modifications of the Cyclopropylmethoxy Group

The cyclopropylmethoxy substituent offers two main sites for chemical modification: the ether linkage and the cyclopropyl (B3062369) ring itself.

The ether bond in this compound can be cleaved under strong acidic or Lewis acidic conditions. A common reagent employed for the cleavage of aryl ethers is boron tribromide (BBr₃). nih.govnih.gov The reaction is believed to proceed via coordination of the Lewis acidic boron to the ether oxygen, which activates the C-O bond for nucleophilic attack.

In the case of this compound, the reaction with BBr₃ would likely result in the formation of 2-chloro-6-hydroxybenzoic acid and bromomethylcyclopropane. The mechanism, analogous to the cleavage of aryl methyl ethers, is initiated by the formation of an ether-BBr₃ adduct. nih.gov This is followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the methylene (B1212753) carbon of the cyclopropylmethyl group.

Table 1: Proposed Products of Ether Cleavage of this compound

Starting MaterialReagentProposed Products
This compoundBBr₃2-Chloro-6-hydroxybenzoic acid, Bromomethylcyclopropane

It is important to note that the reaction conditions, such as temperature and stoichiometry of the reagent, can significantly influence the outcome and yield of the ether cleavage reaction.

The cyclopropane (B1198618) ring in the cyclopropylmethoxy group is a strained three-membered ring and can undergo a variety of ring-opening and functionalization reactions. These transformations can be initiated by electrophiles, radicals, or transition metals.

Acid-Catalyzed Ring Opening: Under acidic conditions, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. nih.gov The regioselectivity of the ring opening is influenced by the stability of the resulting carbocation. In the context of this compound, acid-catalyzed reaction in the presence of a nucleophile (e.g., a halide or an alcohol) could lead to the formation of a homoallylic alcohol derivative after subsequent hydrolysis of the ether linkage.

Radical-Mediated Ring Opening: The cyclopropylmethyl radical is known to undergo rapid ring-opening to form the corresponding homoallylic radical. nih.govbeilstein-journals.org Therefore, reactions proceeding through a radical pathway at the cyclopropylmethyl group would likely result in products with a linear butenyl side chain. For instance, radical bromination using N-bromosuccinimide (NBS) under photochemical conditions could potentially lead to a mixture of brominated and ring-opened products.

Transition Metal-Catalyzed Functionalization: Transition metals can activate the C-C bonds of the cyclopropane ring, enabling a variety of transformations, including cycloadditions and insertions. While specific examples for this compound are not documented, the general reactivity of cyclopropanes suggests potential for complex functionalizations. wikipedia.org

Table 2: Potential Functionalization Reactions of the Cyclopropyl Ring

Reaction TypeReagentsPotential Products
Acid-Catalyzed Ring OpeningH⁺, Nu⁻Ring-opened ethers or alcohols
Radical-Mediated Ring OpeningRadical Initiator (e.g., AIBN), Radical Source (e.g., NBS)Ring-opened and/or functionalized side chain
Electrophilic AdditionElectrophile (e.g., Br₂)Ring-opened di-halogenated products

Multi-Component Reactions and Complex Molecule Synthesis Utilizing this compound as a Building Block

The presence of a carboxylic acid group makes this compound a suitable component for multi-component reactions (MCRs), such as the Ugi and Passerini reactions. wikipedia.orgwikipedia.org These reactions are powerful tools for the rapid assembly of complex molecules from simple starting materials.

Ugi and Passerini Reactions: The Ugi four-component reaction involves a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to form a bis-amide. wikipedia.org The Passerini three-component reaction combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.org The utility of this compound in these reactions would be influenced by the steric hindrance imposed by the ortho-chloro and cyclopropylmethoxy groups. Sterically hindered benzoic acids can sometimes exhibit lower reactivity in these transformations. nih.gov

Synthesis of Heterocyclic Compounds: The 2-chloro-benzoic acid scaffold is a common precursor for the synthesis of various heterocyclic systems. For instance, derivatives of 2-chlorobenzoic acid can be utilized in the synthesis of quinazolinones and xanthones. google.comnih.goveurekaselect.comnih.gov

Quinazolinones: The reaction of 2-chlorobenzoic acid derivatives with anthranilic acids or their equivalents can lead to the formation of the quinazolinone core, a privileged scaffold in medicinal chemistry. nih.gov

Xanthones: Intramolecular cyclization of 2-phenoxybenzoic acid derivatives, which can be prepared from 2-chlorobenzoic acids via nucleophilic aromatic substitution, is a common strategy for the synthesis of xanthones. eurekaselect.comnih.gov

The unique substitution pattern of this compound could impart interesting properties to the resulting heterocyclic compounds, making it a potentially valuable starting material for the synthesis of novel bioactive molecules.

Table 3: Potential Applications in Complex Molecule Synthesis

Reaction TypeKey ReactantsResulting Scaffold
Ugi ReactionAmine, Aldehyde/Ketone, IsocyanideBis-amide
Passerini ReactionAldehyde/Ketone, Isocyanideα-Acyloxy carboxamide
Quinazolinone SynthesisAnthranilic acid derivativesQuinazolinone
Xanthone SynthesisPhenol derivatives (followed by cyclization)Xanthone

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Cyclopropylmethoxy Benzoic Acid and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Without access to the actual spectroscopic data for 2-Chloro-6-(cyclopropylmethoxy)benzoic acid, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy based on detailed research findings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key structural components: a carboxylic acid, an aromatic ring, an ether linkage, a cyclopropyl (B3062369) group, and a carbon-chlorine bond.

The most distinctive feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 2500–3300 cm⁻¹. docbrown.info This significant broadening is a direct result of intermolecular hydrogen bonding between the carboxylic acid groups, which leads to the formation of stable dimers in the solid state. docbrown.info Overlapping this broad absorption, the C-H stretching vibrations of the aromatic ring and the cyclopropyl group are also expected.

Another key absorption is the strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid. For aromatic carboxylic acids, this band is typically observed between 1680 and 1710 cm⁻¹. docbrown.info The exact position is sensitive to the electronic environment and the extent of hydrogen bonding. ucl.ac.ukresearchgate.net

The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which give rise to one or more bands in the 1450–1600 cm⁻¹ region. The ether linkage (Ar-O-CH₂) is expected to produce a strong C-O stretching band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. Finally, the C-Cl stretching vibration usually appears as a strong band in the fingerprint region, below 800 cm⁻¹.

Table 1: Characteristic Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500–3300Broad, Strong
Carboxylic AcidC=O stretch1680–1710Strong, Sharp
Aromatic RingC-H stretch3000–3100Medium
Aromatic RingC=C stretch1450–1600Medium to Weak
Ether (Ar-O-C)C-O stretch (asymmetric)1200–1275Strong
Cyclopropyl GroupC-H stretch~3050Medium
ChloroalkaneC-Cl stretch600–800Strong

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, its solid-state architecture can be reliably predicted by examining the crystallographic data of closely related ortho-substituted and 2,6-disubstituted benzoic acids. mdpi.compsu.edursc.org X-ray crystallography provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice, offering unparalleled insight into intermolecular interactions and conformational preferences in the solid state.

The crystal packing of this compound is anticipated to be dominated by a network of robust intermolecular interactions.

Hydrogen Bonding: The most significant interaction governing the crystal structure of carboxylic acids is hydrogen bonding. Molecules of this compound are expected to form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. uky.edu This classic R²₂(8) graph set motif is a hallmark of carboxylic acid crystal structures. nih.gov In some cases, instead of dimers, benzoic acid derivatives can form catemeric (chain-like) arrangements through similar hydrogen bonds. nih.goviucr.org

π-π Stacking: The planar aromatic rings are likely to participate in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent benzene (B151609) rings and contribute significantly to the cohesive energy of the crystal. nih.gov The stacking arrangement (e.g., parallel-displaced or T-shaped) will be influenced by the steric demands of the ortho substituents.

Hirshfeld surface analysis is a common computational tool used to visualize and quantify these various intermolecular interactions within a crystal lattice. uky.eduresearchgate.net

Table 2: Potential Intermolecular Interactions in the Crystal Structure

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondCarboxyl O-HCarboxyl C=OO···O: 2.6–2.7Primary motif; forms dimers or chains uky.edu
Halogen BondC-ClCarboxyl C=OCl···O: 3.0–3.5Secondary directional interaction
π-π StackingBenzene Ring (π-system)Benzene Ring (π-system)Centroid-to-centroid: 3.3–3.8Stabilizes packing of aromatic cores

The conformation of a molecule in the solid state represents a low-energy state that balances intramolecular steric forces and optimizes intermolecular packing interactions. For this compound, the conformation is primarily defined by the orientation of the carboxylic acid and cyclopropylmethoxy substituents relative to the benzene ring.

Due to significant steric hindrance from the two bulky ortho substituents (chloro and cyclopropylmethoxy groups), the carboxylic acid group is expected to be non-coplanar with the aromatic ring. mdpi.com In many 2,6-disubstituted benzoic acid structures, the dihedral angle between the plane of the carboxyl group and the plane of the benzene ring is substantial, often exceeding 50°. nih.govunibe.ch This twisting alleviates the steric repulsion between the substituents and the carboxylic acid's oxygen atoms.

The flexible cyclopropylmethoxy group also adopts a specific conformation to minimize steric strain. The key torsion angles are C(1)-C(6)-O-CH₂ and C(6)-O-CH₂-CH(cyclopropyl). These angles will adjust to position the cyclopropyl group away from the adjacent chloro and carboxyl groups, likely orienting it out of the plane of the benzene ring. Computational studies on related ortho-substituted benzoic acids have been used to explore these conformational landscapes and identify the lowest energy arrangements. mdpi.comresearchgate.net The specific conformation observed in the crystal is a result of the interplay between these intramolecular energetic preferences and the stabilizing forces of intermolecular packing. nih.gov

Table 3: Expected Torsional Angles Based on Analogous Structures

Torsion AngleDescriptionExpected Value (°)Rationale
C(1)-C(2)-C(7)-O(8)Defines carboxyl group twist±(50–90)Minimizes steric clash with ortho substituents nih.govunibe.ch
C(1)-C(6)-O(10)-C(11)Defines ether linkage orientation±(90–150)Avoids steric interaction with C(1) substituent

(Note: Atom numbering is hypothetical: C(7) is the carboxyl carbon, O(10) is the ether oxygen, C(11) is the methylene (B1212753) carbon)

Theoretical and Computational Studies of 2 Chloro 6 Cyclopropylmethoxy Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-Chloro-6-(cyclopropylmethoxy)benzoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry. mdpi.comresearchgate.net This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

The optimized geometry is crucial for understanding the molecule's stability and steric interactions. For instance, the orientation of the cyclopropylmethoxy and carboxylic acid groups relative to the benzene (B151609) ring and the chloro substituent is determined. These calculations can reveal the extent of planarity or non-planarity in the molecule, which influences its crystal packing and intermolecular interactions. mdpi.com

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative Data)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.74 - -
C-O (ether) 1.37 - -
C=O (acid) 1.21 - -
C-O-H (acid) - 105.0 -
O=C-O-H - - ~0 (cis) or ~180 (trans)

Note: This table contains illustrative data based on typical values from DFT calculations on similar aromatic carboxylic acids.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A large gap suggests high stability and low reactivity, while a small gap implies the opposite. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms, while the LUMO is likely distributed over the carboxylic acid group and the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative Data)

Orbital Energy (eV)
HOMO -6.5
LUMO -1.8

Note: This table contains illustrative data based on typical values from FMO analysis of substituted benzoic acids.

DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These calculated shifts, when compared to experimental data, can help in the structural elucidation and assignment of signals.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies are often scaled to account for anharmonicity and other systematic errors in the calculations, allowing for a direct comparison with experimental Infrared (IR) and Raman spectra. researchgate.net This analysis aids in the assignment of characteristic vibrational bands, such as the C=O stretch of the carboxylic acid and the C-Cl stretch.

Table 3: Predicted Vibrational Frequencies of this compound (Illustrative Data)

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
O-H stretch (acid) 3700 3550
C-H stretch (aromatic) 3100 3050
C=O stretch (acid) 1780 1720
C-O stretch (ether) 1250 1200

Note: This table contains illustrative data. Calculated frequencies are typically scaled by a factor of ~0.96 for B3LYP functionals.

Conformational Analysis and Energy Landscapes

The presence of flexible dihedral angles, such as those in the cyclopropylmethoxy and carboxylic acid groups, means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring the potential energy surface to identify stable conformers (energy minima) and transition states (saddle points) connecting them. mdpi.com

For the carboxylic acid group, cis and trans conformers relative to the C-C bond connecting to the ring are possible. The relative energies of these conformers are influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance with the ortho substituents. mdpi.com The cyclopropylmethoxy group also has rotational freedom, leading to various possible orientations. The global minimum energy conformer represents the most stable structure of the isolated molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules at finite temperatures and in the presence of solvent. rsc.org MD simulations model the movement of atoms over time by solving Newton's equations of motion.

For this compound, MD simulations can be used to study its conformational dynamics in different solvents. These simulations can reveal how solvent molecules interact with the solute, for example, through hydrogen bonding with the carboxylic acid group. ucl.ac.uk This provides a more realistic picture of the molecule's behavior in solution, including its solvation shell structure and transport properties.

Prediction of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling can be employed to predict the reactivity of this compound and to elucidate potential reaction mechanisms. Reactivity descriptors derived from DFT calculations, such as the energies of frontier molecular orbitals and molecular electrostatic potential (MEP) maps, can identify the most likely sites for nucleophilic and electrophilic attack. rsc.org

For instance, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid, indicating susceptibility to electrophilic attack, and positive potential (blue) around the acidic hydrogen, indicating a site for nucleophilic attack or deprotonation. Furthermore, computational methods can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states, providing detailed insights into the mechanisms of reactions involving this molecule. researchgate.net

Structure Activity Relationship Sar Studies of 2 Chloro 6 Cyclopropylmethoxy Benzoic Acid Derivatives

Design Principles for Modulating Molecular Interactions

The design of analogs of 2-Chloro-6-(cyclopropylmethoxy)benzoic acid is guided by established principles of medicinal chemistry aimed at optimizing interactions with biological targets. These principles involve the strategic manipulation of the compound's structural components—the benzoic acid carboxyl group, the chlorine substituent, and the cyclopropylmethoxy moiety—to enhance binding affinity, selectivity, and pharmacokinetic properties.

Influence of the Benzoic Acid Carboxyl Group on Binding

The carboxylic acid group of the benzoic acid scaffold is a critical pharmacophoric element, primarily due to its ability to form strong ionic and hydrogen bonds with biological targets. At physiological pH, the carboxyl group is typically deprotonated, forming a carboxylate anion. This negative charge allows for potent electrostatic interactions with positively charged amino acid residues, such as arginine and lysine, within a protein's binding pocket.

However, the presence of a carboxylic acid can also introduce challenges, including increased polarity, which may limit cell permeability, and susceptibility to metabolic conjugation, leading to rapid clearance from the body. Consequently, a common strategy in medicinal chemistry involves the bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as tetrazoles or acyl sulfonamides, to maintain the key binding interactions while improving the molecule's drug-like properties.

Impact of Halogen Substitution (Chlorine at Position 2) on SAR

From a steric perspective, the ortho-chloro substituent can induce a specific conformation of the molecule by restricting the rotation of the carboxyl group and the cyclopropylmethoxy side chain. nih.gov This conformational constraint can be advantageous if it pre-organizes the molecule into a bioactive conformation that fits optimally into the target's binding site.

Moreover, the chlorine atom can participate in various non-covalent interactions, including halogen bonding, which is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on the target protein. These interactions, though weaker than traditional hydrogen bonds, can contribute to the binding affinity and selectivity of the compound. The lipophilicity of the molecule is also increased by the presence of the chlorine atom, which can enhance membrane permeability and interactions with hydrophobic pockets of the target.

Role of the Cyclopropylmethoxy Moiety in Molecular Recognition

The cyclopropylmethoxy group at the 6-position of the benzoic acid ring is a key structural feature that significantly influences the molecule's interaction with its biological target. The cyclopropyl (B3062369) ring is a small, rigid carbocycle that introduces conformational restraint to the adjacent methoxy (B1213986) linker. iris-biotech.de This rigidity can be beneficial for binding affinity by reducing the entropic penalty upon binding to a receptor. iris-biotech.de

The cyclopropyl group is also known to enhance metabolic stability. iris-biotech.de The C-H bonds of a cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains. This can lead to an improved pharmacokinetic profile with a longer half-life.

Furthermore, the lipophilic nature of the cyclopropyl group can facilitate hydrophobic interactions within the binding site of a target protein. The unique electronic properties of the cyclopropyl ring, which has some degree of π-character, can also lead to favorable interactions with the target. The methoxy linker provides a degree of flexibility and acts as a hydrogen bond acceptor, further contributing to the molecule's binding profile.

Systematic Chemical Modifications and Their Effects on Molecular Properties

Systematic chemical modifications of the this compound scaffold are essential for elucidating detailed SAR and for optimizing the compound's biological activity and physicochemical properties. These modifications typically involve exploring the effects of different substituents on the aromatic ring and altering the structure of the side chains.

Exploration of Substituent Effects at Different Positions on the Aromatic Ring

The introduction of various substituents at the available positions (3, 4, and 5) on the aromatic ring can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the pKa of the benzoic acid, which in turn affects its ionization state and ability to interact with the target. lumenlearning.comlibretexts.org

For instance, introducing electron-withdrawing groups, such as nitro or cyano groups, would be expected to increase the acidity of the carboxylic acid and could introduce new interaction points with the target. Conversely, electron-donating groups, like methyl or methoxy groups, would decrease the acidity and increase the lipophilicity of the molecule. The position of the substituent is also critical, as it dictates the region of the binding pocket with which it will interact.

A hypothetical SAR exploration could involve synthesizing a library of analogs with diverse substituents to probe the steric and electronic requirements of the target's binding site.

Position of Substitution Type of Substituent Expected Effect on Acidity (pKa) Expected Effect on Lipophilicity (logP) Potential for New Interactions
3, 4, or 5 Electron-Withdrawing (e.g., -NO2, -CN) Decrease (stronger acid) Variable Hydrogen bonding, dipole-dipole
3, 4, or 5 Electron-Donating (e.g., -CH3, -OCH3) Increase (weaker acid) Increase Hydrophobic interactions
3, 4, or 5 Halogens (e.g., -F, -Br) Decrease (stronger acid) Increase Halogen bonding

Variation of the Alkoxy Chain Length and Cyclopropyl Ring Modifications

Modifications to the cyclopropylmethoxy side chain can provide valuable insights into the spatial and conformational requirements of the target's binding pocket. Varying the length of the alkoxy chain (e.g., from methoxy to ethoxy or propoxy) would alter the positioning of the cyclopropyl group within the binding site. A longer chain could allow the cyclopropyl group to access deeper hydrophobic pockets, potentially increasing binding affinity.

Alkoxy Chain Cyclopropyl Ring Modification Expected Impact on Flexibility Expected Impact on Lipophilicity Potential to Probe Binding Pocket
Methoxy Unmodified Low Moderate Proximal hydrophobic regions
Ethoxy Unmodified Increased Increased Deeper hydrophobic regions
Propoxy Unmodified Further Increased Further Increased Distal hydrophobic regions
Methoxy Methyl-substituted Low Increased Specific hydrophobic sub-pockets
Methoxy Fused ring systems Reduced Increased Conformational constraints

Furthermore, modifications to the cyclopropyl ring itself, such as the introduction of methyl groups or the use of other small cycloalkanes (e.g., cyclobutyl), could be explored. These changes would alter the shape and size of the lipophilic moiety and could fine-tune the interactions with the hydrophobic regions of the target. Opening of the cyclopropane (B1198618) ring to an alkene could also be investigated to understand the importance of the rigid three-membered ring for activity. beilstein-journals.org

Mechanistic Insights from Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The structure-activity relationship (SAR) of derivatives based on the this compound scaffold has been explored to understand their interaction with biological targets. These investigations provide valuable insights into the molecular features essential for their activity, particularly as modulators of the transcriptional co-activator with PDZ-binding motif (TAZ) and its interaction with TEA domain (TEAD) transcription factors.

Correlation between Structural Features and in vitro Biological Target Modulation

Systematic modifications of the this compound core have revealed key structural determinants for potent in vitro activity. The primary biological target identified for this class of compounds is the disruption of the protein-protein interaction between TAZ and TEAD, which is a critical node in the Hippo signaling pathway. iu.edunih.gov Dysregulation of this pathway is implicated in various cellular processes, and its modulation is a subject of significant research.

The following table summarizes the impact of various structural modifications on the in vitro activity of these derivatives, primarily assessed through assays measuring the inhibition of TAZ-TEAD binding or TEAD-dependent transcription.

Structural ModificationPosition of ModificationObserved Effect on in vitro ActivityInference
Replacement of Carboxylic AcidPosition 1Conversion to esters or amides generally leads to a decrease in activity.The carboxylic acid moiety is crucial for interaction with the biological target, likely forming a key hydrogen bond or salt bridge.
Substitution on the Phenyl RingPositions 3, 4, 5Introduction of small, electron-withdrawing groups can be tolerated, while bulky substituents are detrimental to activity.Steric hindrance at these positions likely disrupts the optimal binding conformation within the target's binding pocket.
Modification of the Cyclopropylmethoxy GroupPosition 6Alterations to the cyclopropyl ring, such as ring opening or substitution, significantly reduce inhibitory potency.The cyclopropylmethoxy group is a critical feature, likely fitting into a specific hydrophobic pocket of the target protein. nih.gov
Variation of the Chloro SubstituentPosition 2Replacement with other halogens (e.g., F, Br) or a methyl group results in varied but generally lower activity.The chloro group at this position appears to be optimal for maintaining the necessary electronic and steric properties for potent inhibition.

Identification of Pharmacophoric Elements

Based on the SAR studies, a pharmacophore model for this class of compounds as TAZ-TEAD interaction inhibitors can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.

The key pharmacophoric features for the this compound scaffold are identified as:

A Hydrogen Bond Acceptor: The carboxylic acid group is a critical hydrogen bond acceptor, likely interacting with a key amino acid residue in the binding site of TAZ or TEAD.

A Hydrophobic Feature: The cyclopropylmethoxy group serves as a crucial hydrophobic element, occupying a well-defined hydrophobic pocket. The unique conformational constraints of the cyclopropyl group appear to be important for optimal fitting.

A Halogen Bond Donor/Hydrophobic Feature: The chlorine atom at the 2-position likely contributes to binding through a combination of hydrophobic interactions and potentially halogen bonding with an appropriate acceptor on the protein surface.

These pharmacophoric elements provide a framework for the design of novel and more potent inhibitors of the TAZ-TEAD interaction, guiding future drug discovery efforts in this area.

Applications in Medicinal Chemistry and Chemical Biology Molecular Level

Utilization as a Synthetic Precursor for Pharmacologically Relevant Compounds

As a substituted benzoic acid, this compound is well-positioned to serve as a foundational element in the synthesis of novel therapeutics. Its functional groups—the carboxylic acid, the chloro substituent, and the cyclopropylmethoxy group—offer multiple points for chemical modification, making it an attractive starting point for creating diverse chemical libraries.

The benzoic acid scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Drug discovery programs often begin with a simple scaffold like 2-Chloro-6-(cyclopropylmethoxy)benzoic acid and systematically modify its peripheral chemical groups to enhance potency, selectivity, and pharmacokinetic properties. For instance, research into inhibitors for striatal-enriched protein tyrosine phosphatase (STEP), a target for neurodegenerative diseases, has utilized benzoic acid derivatives to develop potent and selective inhibitors. nih.gov In such programs, the core benzoic acid structure is essential for orienting other functional groups within the target's binding site, while modifications to substituents dictate the specificity and strength of the interaction. The unique 2-chloro and 6-cyclopropylmethoxy substitution pattern of the title compound provides a distinct starting point for exploring structure-activity relationships (SAR) in novel drug candidates.

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are cornerstones of modern pharmacology. Substituted benzoic acids are valuable building blocks for constructing these complex systems. The carboxylic acid group of this compound can be readily converted into amides, esters, or other functional groups, facilitating its incorporation into larger, polycyclic structures. Furthermore, the chloro-substituent can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of intricate molecular architectures that are often required for high-affinity binding to biological targets. researchgate.net

Investigation of Molecular Target Interactions

While this specific compound has not been extensively profiled, the broader class of substituted benzoic acids has been investigated for its ability to interact with and modulate the activity of various enzymes and proteins.

Polyketide synthase 13 (Pks13) is an essential enzyme for the synthesis of mycolic acids, a critical component of the cell wall of Mycobacterium tuberculosis. As such, its thioesterase (TE) domain is a key target for the development of new anti-tubercular drugs. acs.org Research has identified novel series of Pks13 inhibitors, including compounds that incorporate a benzoic acid moiety. nih.gov In one study, a compound featuring a benzoic acid group connected to an oxadiazole core retained potency in a Pks13 enzymatic assay, demonstrating that the benzoic acid scaffold can be a crucial component for activity against this target. acs.orgnih.gov Although these reported inhibitors are structurally distinct from this compound, the findings validate the importance of the benzoic acid scaffold in the design of molecules targeting the Pks13 thioesterase domain.

Table 1: Activity of a Benzoic Acid-Containing Compound Against Pks13 Data extracted from a study on novel oxadiazole inhibitors.

Compound NameTarget DomainEnzymatic Potency (IC50)Whole-Cell Activity (MIC)
4-[2-[[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole-5-carbonyl]amino]ethyl]benzoic Acid (Compound 6)Pks13 ThioesterasePotentInactive

Slingshot (SSH) proteins are a family of phosphatases that play a critical role in regulating cytoskeleton dynamics by dephosphorylating and activating cofilin. nih.govembopress.org Inhibitors of SSH phosphatases have therapeutic potential in diseases such as cancer. nih.gov A study identified a series of rhodanine-scaffold-based para-substituted benzoic acid derivatives as competitive inhibitors of Slingshot. nih.gov The lead compound from this study demonstrated significant inhibitory activity and selectivity.

The research established that the benzoic acid portion of the molecule is a key feature for binding and inhibition. This validation of the benzoic acid scaffold as a foundation for developing Slingshot inhibitors suggests that other substituted benzoic acids, including this compound, could serve as valuable starting points for designing new molecules targeting this enzyme family. nih.gov

Table 2: Inhibition of Slingshot Phosphatase by a Benzoic Acid Derivative

Compound NameTargetInhibition Constant (Ki)Inhibition Type
(Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid (Compound D3)Slingshot~ 4 µMCompetitive

A review of available scientific literature and chemical databases did not yield specific data on the use of this compound in molecular-level receptor binding assays. Such compounds are typically used as intermediates in the synthesis of more complex final molecules that are then subjected to comprehensive biological screening, including receptor binding assays.

Advancements in Medicinal Chemistry: The Role of this compound in the Development of Chemical Probes

In the intricate landscape of medicinal chemistry and chemical biology, the development of precise molecular tools is paramount to unraveling complex biological processes. Chemical probes, small molecules designed to interact with specific biological targets, serve as invaluable assets in this endeavor. While a significant body of research exists on various molecular scaffolds, the application of "this compound" in the direct development of chemical probes for biological systems remains a largely underexplored area within publicly accessible scientific literature.

Extensive searches for the utilization of this compound as a foundational structure for chemical probes have not yielded specific examples of such agents being developed and applied to biological systems at a molecular level. Research in chemical biology often focuses on the modification of known bioactive scaffolds to create probes for studying proteins and cellular states. These probes can be varied in nature, from inhibitors and activators to fluorescently tagged molecules for imaging or biotinylated derivatives for proteomic analysis.

The development of a chemical probe from a parent compound like this compound would typically involve synthetic modifications to introduce reporter groups (e.g., fluorophores, biotin) or photoreactive moieties, while retaining or optimizing the affinity for a specific biological target. This process allows researchers to visualize, isolate, and characterize the interactions of the probe with its target within a cellular context, providing insights into protein function and localization.

Despite the absence of specific published research on chemical probes derived from this compound, the general principles of probe development remain a cornerstone of chemical biology. The exploration of novel scaffolds is a continuous effort in the field, and it is conceivable that this and other unique chemical entities are being investigated in academic and industrial laboratories. However, without published data, a detailed account of its application in this specific context cannot be provided at this time.

Further research and publication in this area would be necessary to elaborate on the potential of this compound as a scaffold for chemical probe development. Such studies would need to detail the synthesis of probe molecules, their biochemical and cellular characterization, and their application in elucidating biological mechanisms.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The synthesis of polysubstituted aromatic compounds like 2-Chloro-6-(cyclopropylmethoxy)benzoic acid presents an ongoing challenge in organic chemistry. Future research should prioritize the development of novel, efficient, and environmentally benign synthetic strategies.

A primary area for exploration is the refinement of directed ortho-metalation (DoM) . The carboxylic acid group is an effective directing group for lithiation, allowing for the introduction of substituents at the ortho positions. semanticscholar.orgresearchgate.netrsc.org Methodologies using reagents like sec-butyllithium/TMEDA allow for the regioselective functionalization of unprotected benzoic acids, which could be adapted for the specific synthesis of 2,6-disubstituted analogs. researchgate.netrsc.orgorganic-chemistry.org Investigating tandem metalation sequences starting from 2-chlorobenzoic acid is a promising route. researchgate.net

Furthermore, the principles of green chemistry offer substantial opportunities for improvement. epitomejournals.com This includes exploring syntheses that utilize biomass-derived starting materials, such as coumalic acid, to create the core benzoic acid structure. rsc.orgrsc.org The use of sustainable and non-toxic reaction media, such as supercritical CO2 or water-based systems with recyclable catalysts, could drastically reduce the environmental impact of synthesis. ijpsjournal.commdpi.com Catalytic systems using earth-abundant metals and green oxidants like H₂O₂ represent another frontier for developing sustainable protocols. mdpi.com Late-stage C-H activation, for instance using iridium catalysis, could provide novel pathways for introducing functional groups onto the benzoic acid scaffold with high selectivity, minimizing the need for multi-step syntheses involving protecting groups. nih.gov

MethodologyKey FeaturesPotential Advantages for Synthesis
Directed Ortho-Metalation (DoM)Uses the carboxylate group to direct lithiation to the C6 position of a 2-chlorobenzoic acid precursor. researchgate.netrsc.orgHigh regioselectivity for 2,6-disubstitution; avoids complex protecting group strategies. semanticscholar.org
Biomass-Derived RoutesUtilizes precursors like coumalic acid from biomass to form the aromatic ring. rsc.orgReduces reliance on petrochemical feedstocks; enhances sustainability. rsc.org
Green Catalytic OxidationEmploys catalysts (e.g., selenium-based) in aqueous media with green oxidants (e.g., H₂O₂). mdpi.comAvoids stoichiometric heavy metal oxidants; allows for catalyst and solvent recycling.
Supercritical Fluid SynthesisUses supercritical CO₂ as a reaction solvent for steps like amidation or esterification. ijpsjournal.comNon-toxic, non-flammable solvent; reduces organic solvent waste by over 90%. ijpsjournal.com
Late-Stage C-H ActivationCatalytic introduction of functional groups (e.g., amination) directly onto the aromatic C-H bonds. nih.govIncreases synthetic efficiency; allows for rapid diversification of the core structure.

Advanced Spectroscopic and Structural Characterization Techniques

A comprehensive understanding of the structural and physicochemical properties of this compound is essential for its development. While standard techniques like 1D NMR and IR spectroscopy are foundational, advanced methods can provide deeper insights into its behavior in different states.

Two-dimensional (2D) NMR spectroscopy , including techniques like COSY, HSQC, and HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives. researchgate.netnih.govomicsonline.org For studying interactions with biological macromolecules, Heteronuclear Single Quantum Coherence (HSQC) NMR can identify binding sites by monitoring chemical shift perturbations of the target protein upon ligand binding. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers a powerful tool to differentiate positional isomers. By exploiting gas-phase neighboring group participation effects, it is possible to distinguish ortho-substituted benzoic acids from their meta and para isomers based on characteristic fragmentation patterns, such as the loss of water or alcohol. nih.govurl.edu

To understand its solid-state architecture and intermolecular interactions, single-crystal X-ray diffraction is the gold standard. This technique would precisely determine bond lengths, bond angles, and the three-dimensional packing arrangement, revealing details about hydrogen bonding (e.g., carboxylic acid dimers) and other non-covalent interactions that govern its crystal structure. ucl.ac.uk

Furthermore, combining Fourier-transform infrared (FTIR) spectroscopy with computational methods can elucidate the self-association behavior (e.g., dimer formation) of the molecule in various solvents by analyzing shifts in the C=O stretching frequency. ucl.ac.ukacs.org

TechniqueInformation GainedResearch Application
2D NMR (COSY, HMBC, HSQC)Unambiguous assignment of ¹H and ¹³C signals; connectivity mapping. nih.govPrecise structural confirmation of the parent compound and its derivatives.
Protein-Ligand NMR (HSQC)Identifies amino acid residues at the binding interface of a target protein. nih.govValidates binding mode and target engagement for biologically active derivatives.
High-Resolution Mass Spectrometry (HRMS)Characteristic fragmentation patterns to differentiate ortho-isomers. nih.govQuality control in synthesis; impurity profiling.
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, crystal packing, and intermolecular interactions. ucl.ac.ukUnderstanding solid-state properties and guiding co-crystal design. nih.gov
Solution FTIR SpectroscopyInformation on solute-solute and solute-solvent hydrogen bonding (e.g., dimerization). acs.orgInvestigating aggregation behavior in different solvent environments.

Deeper Computational Exploration of Reactivity and Interactions

Computational chemistry provides a powerful lens through which to predict and understand the behavior of this compound at a molecular level. Future research should leverage these in silico tools for a more profound exploration.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's fundamental properties. This includes determining the conformational landscape to identify the most stable geometries, analyzing the electronic structure (e.g., molecular electrostatic potential) to predict sites of reactivity, and calculating vibrational frequencies to aid in the interpretation of experimental IR spectra. ucl.ac.ukrsc.org DFT is also crucial for analyzing the "ortho effect," dissecting how the steric and electronic contributions of the substituents influence the acidity (pKa) of the carboxylic acid group. researchgate.net

Molecular Dynamics (MD) simulations are essential for understanding the dynamic behavior of the molecule in solution and its interactions with other molecules. researchgate.net MD can be used to study the process of self-association and aggregation in different solvents, providing insights that are complementary to spectroscopic methods. ucl.ac.ukacs.orgunimi.it When combined with experimental data, these simulations can help build a comprehensive model of the molecule's solution-state behavior, which is critical for applications in crystallization and formulation. whiterose.ac.uk For biologically active derivatives, MD simulations can model the ligand-protein complex, revealing the stability of binding poses and the key intermolecular interactions over time.

Computational MethodArea of ExplorationSpecific Insights
Density Functional Theory (DFT)Molecular Structure & ReactivityStable conformers, electronic properties, pKa prediction, interpretation of vibrational spectra. rsc.orgresearchgate.net
Molecular Dynamics (MD)Solution BehaviorStudy of self-association, dimer formation, and solvent effects on conformation. ucl.ac.ukunimi.it
Molecular DockingLigand-Protein BindingPrediction of binding poses within the active site of a biological target. mdpi.commdpi.com
Quantum Theory of Atoms in Molecules (QTAIM)Intramolecular InteractionsCharacterization of non-covalent interactions, such as intramolecular hydrogen bonds. rsc.org

Expanding the Scope of Derivatization and Scaffold Applications

The this compound structure represents a versatile scaffold that can be chemically modified to generate a library of new compounds with diverse properties. Future work should focus on systematic derivatization to explore structure-activity relationships (SAR).

The carboxylic acid moiety is a prime handle for derivatization. Standard coupling reactions can convert it into a wide range of esters and amides . nih.govresearchgate.net This allows for the introduction of various functional groups to modulate properties like solubility, cell permeability, and target affinity.

The aromatic ring offers further sites for modification. While the existing substituents direct electrophilic aromatic substitution, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be explored to replace the chlorine atom with other groups, further expanding the chemical space.

The resulting library of derivatives can be screened for a multitude of applications. In medicinal chemistry, the benzoic acid scaffold is a well-established pharmacophore. Derivatives could be designed as inhibitors of enzymes such as protein phosphatases, carbonic anhydrases, or tyrosinase. researchgate.netnih.govtandfonline.com Moreover, this scaffold is suitable for targeting challenging protein-protein interactions, a key area in modern drug discovery. nih.govresearchgate.net

Investigation into Uncharted Molecular Targets and Mechanistic Pathways

A significant and exciting avenue for future research is the exploration of the biological activities of this compound and its derivatives. Given the prevalence of substituted benzoic acids in biologically active compounds, this scaffold holds considerable promise. preprints.org

Initial research should involve broad, unbiased screening against diverse panels of molecular targets. Benzoic acid derivatives have been identified as inhibitors of a wide array of enzymes and cellular pathways, including:

Anti-apoptotic Proteins: Scaffolds based on substituted benzoic acids have been successfully designed to inhibit proteins like Mcl-1 and Bfl-1, which are key targets in cancer therapy. nih.gov

Metabolic Enzymes: Derivatives have shown inhibitory activity against enzymes like α-amylase (relevant to diabetes) and tyrosinase (relevant to pigmentation disorders). nih.govmdpi.com

Proteostasis Modulators: Certain chloro-methoxy benzoic acids have been found to activate the autophagy-lysosome pathway by binding to enzymes like cathepsins, suggesting potential applications in aging-related diseases. mdpi.com

Infectious Disease Targets: Compounds with a benzoic acid core have been investigated as inhibitors of enzymes like trans-sialidase from the parasite that causes Chagas disease. mdpi.com

Neurological Targets: Novel benzoic acid derivatives have been evaluated as multi-target inhibitors of acetylcholinesterase and carbonic anhydrase for potential use in Alzheimer's disease. nih.gov

Once a lead activity is identified, subsequent research must focus on elucidating the mechanism of action . This involves identifying the specific molecular target, validating target engagement in cellular models, and conducting detailed kinetic studies to understand the nature of the inhibition (e.g., competitive, non-competitive). Molecular docking and other computational tools can provide initial hypotheses about the binding mode, which can then be confirmed experimentally through techniques like X-ray crystallography or protein-ligand NMR. nih.govmdpi.com This systematic approach, from broad screening to deep mechanistic investigation, will be crucial in uncovering and validating new therapeutic applications for this promising chemical scaffold.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-Chloro-6-(cyclopropylmethoxy)benzoic acid in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods to minimize inhalation exposure, especially during synthesis or purification steps .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Contaminated clothing should be removed immediately and laundered professionally .
  • Emergency Measures : Ensure access to eyewash stations and emergency showers. Avoid eating, drinking, or storing food in lab areas .
  • Monitoring : Regularly monitor airborne concentrations using gas chromatography or OSHA-approved methods to ensure compliance with exposure limits .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer :

  • Step 1 : Start with 2-chloro-6-hydroxybenzoic acid. Introduce the cyclopropylmethoxy group via nucleophilic substitution using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water .
  • Yield Optimization : Adjust reaction time (12–24 hours) and stoichiometry (1.2 equivalents of cyclopropylmethyl bromide) to improve yields .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for signals at δ 0.5–1.2 ppm (cyclopropyl CH₂), δ 3.8–4.2 ppm (OCH₂), and δ 6.8–7.5 ppm (aromatic protons) .
  • ¹³C NMR : Confirm the carboxylic acid carbonyl (~170 ppm) and cyclopropyl carbons (~5–15 ppm) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .

Advanced Research Questions

Q. How can discrepancies in reaction yields during synthesis be resolved?

  • Methodological Answer :

  • Root-Cause Analysis :
  • Moisture Sensitivity : Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates .
  • Byproduct Formation : Monitor reaction progress via TLC or HPLC. Optimize temperature to suppress side reactions (e.g., cyclopropane ring opening at >100°C) .
  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) systematically to identify optimal conditions .

Q. What computational methods predict the reactivity of the cyclopropylmethoxy group in nucleophilic substitutions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Compare activation energies for substitutions at the 2-chloro position .
  • Solvent Effects : Simulate solvent polarity (e.g., DMF vs. THF) using COSMO-RS to predict reaction rates .

Q. How can X-ray crystallography address challenges in crystallizing this compound?

  • Methodological Answer :

  • Crystallization Conditions : Use slow evaporation from a 1:1 acetone/hexane mixture at 4°C. Add seed crystals if nucleation is delayed .
  • Data Collection : Resolve crystal structure at 200 K with MoKα radiation (λ = 0.71073 Å). Refine using SHELXL for anisotropic displacement parameters .
  • Key Parameters (Example from a related compound):
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)3.7655, 13.9660, 13.2300
β (°)98.034
V (ų)688.92
Z4
R factor0.032

Contradiction Analysis

  • Safety vs. Regulatory Classifications : While some halogenated benzoic acids are classified as non-hazardous (e.g., 4-Bromo-2-chloro-6-methylbenzoic acid ), others require stringent controls due to toxicity . Always perform a risk assessment via SDS review and in-house testing.

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2-Chloro-6-(cyclopropylmethoxy)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.